[5-(2-Pyridinyl)-2-thienyl]methylamine
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Description
Molecular Structure Analysis
The molecular structure of “[5-(2-Pyridinyl)-2-thienyl]methylamine” consists of a pyridinyl group attached to a thienyl group via a methylene bridge . The InChI string representation of the molecule is provided in the Sigma-Aldrich database .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of the compound is 190.27 g/mol. More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Antimicrobial Activity
[5-(2-Pyridinyl)-2-thienyl]methylamine derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Gein et al. (2020) investigated a series of novel compounds synthesized by reacting methyl thienyl-2-carbonylpyruvate with aromatic or heterocyclic aldehyde and ethanolamine, demonstrating significant antibacterial and antifungal activities (Gein et al., 2020).
Antiprotozoal Applications
Compounds with a substituted methylamine side chain, including this compound derivatives, have shown promise in antiprotozoal applications. Verge and Roffey (1975) developed compounds exhibiting moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, which are causative agents of Chagas disease and African sleeping sickness, respectively (Verge & Roffey, 1975).
Preparation of Naphthyridines
In the field of heterocyclic chemistry, this compound derivatives are used in the synthesis of complex organic structures. Mataka, Takahashi, and Tashiro (1983) demonstrated the preparation of hexa-, penta-, and tetraphenyl-naphthyridines through condensation reactions involving thienyl-2-carbonylpyruvate and methylamine derivatives (Mataka, Takahashi, & Tashiro, 1983).
Cyclometallated Iron Carbonyl Complexes
Jin et al. (2004) studied the reaction of N-(N′-methyl-2-pyrrolylmethylidene)-2-thienylmethylamine with iron carbonyl complexes. This research provided insights into the formation of endo and exo cyclometallated iron carbonyl complexes, contributing to the understanding of metal-organic frameworks and coordination chemistry (Jin et al., 2004).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound have been explored for their potential therapeutic applications. Habernickel (2003) discussed the anti-dopaminergic agents derived from this chemical, highlighting their potential use in treating schizophrenia and neurodegenerative disorders (Habernickel, 2003).
Novel Synthesis Techniques
Research by Karthikeyan, Perumal, and Balasubramanian (2007) presented a novel method for synthesizing substituted pyrrolidines and piperidines, utilizing this compound derivatives in a one-pot, three-component tandem reaction. This approach represents a significant advancement in synthetic organic chemistry (Karthikeyan, Perumal, & Balasubramanian, 2007).
Properties
IUPAC Name |
(5-pyridin-2-ylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRYOGKSDSSQDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379888 |
Source
|
Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-92-9 |
Source
|
Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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